(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Peptidomimetics Conformational analysis Turn mimetics

(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS 1240583-92-9) is a chiral, orthogonally protected heterocyclic amino acid derivative belonging to the oxopiperazine-2-carboxylic acid family. Its core structure features a piperazine ring bearing a Boc (tert-butoxycarbonyl) protecting group at the 4-position, a ketone at the 6-position, and a free carboxylic acid at the 2-position with defined (R) absolute configuration.

Molecular Formula C10H16N2O5
Molecular Weight 244.24
CAS No. 1240583-92-9
Cat. No. B3046407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
CAS1240583-92-9
Molecular FormulaC10H16N2O5
Molecular Weight244.24
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)O
InChIInChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m1/s1
InChIKeyOLXJXLAQYMROED-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS 1240583-92-9): A Chirally Defined, Orthogonally Protected Oxopiperazine Building Block for Peptidomimetic and Medicinal Chemistry Procurement


(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS 1240583-92-9) is a chiral, orthogonally protected heterocyclic amino acid derivative belonging to the oxopiperazine-2-carboxylic acid family. Its core structure features a piperazine ring bearing a Boc (tert-butoxycarbonyl) protecting group at the 4-position, a ketone at the 6-position, and a free carboxylic acid at the 2-position with defined (R) absolute configuration. The compound serves as a conformationally constrained building block for incorporation into peptide and peptidomimetic backbones, where its rigidified ring system and defined stereochemistry can dictate secondary structure outcomes in target molecules [1]. The combination of a chiral center, a Boc-protected secondary amine, a ketone, and a free carboxylic acid enables sequential, chemoselective transformations not achievable with simpler piperazine derivatives [2].

Why (R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid Cannot Be Generically Substituted: The Consequences of Enantiomeric, Regioisomeric, and Protecting-Group Interchange


Substituting this compound with its (S)-enantiomer (CAS 1240586-09-7), the racemate (CAS 888220-71-1), or an unprotected analog (e.g., (R)-6-oxopiperazine-2-carboxylic acid, CAS 1240590-33-3) is not scientifically interchangeable. Direct experimental evidence demonstrates that the (R) and (S) enantiomers of N-Boc-oxopiperazine-2-carboxylic acid, when incorporated into identical tetrapeptide sequences, drive fundamentally different conformational equilibria: the (R)-configured building block induces a γ-turn/type II β-turn equilibrium, whereas the (S)-configured analog yields cis-trans amide bond isomerization with a distinct 40:60 conformer ratio [1]. These divergent structural outcomes would propagate into altered three-dimensional pharmacophore presentation if the wrong enantiomer were substituted. Furthermore, removing the Boc protecting group eliminates the orthogonal protection strategy essential for multi-step synthetic sequences, while using a regioisomer (e.g., 5-oxo vs. 6-oxo, or N1-Boc vs. N4-Boc) alters the hydrogen-bonding capacity, ring geometry, and downstream reactivity profile of the scaffold [2]. Procurement decisions based solely on core scaffold similarity—without specifying enantiomer, protecting group position, and oxo-group placement—risk introducing uncontrolled stereochemical and chemoselective variables into the synthetic route.

Quantitative Differentiation Evidence for (R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid Against Closest Analogs


Conformational Outcome in Tetrapeptide Backbones: (R) Enantiomer Induces γ-Turn/β-Turn Equilibrium While (S) Enantiomer Produces Cis-Trans Amide Isomerization

When (R)-N-Boc-5-oxopiperazine-2-carboxylic acid (the deprotected form of the target compound used as the PCA residue) and its (S)-counterpart were each incorporated at the central position of the tetrapeptide Boc-Val-PCA-Gly-Leu-OMe, ¹H NMR spectroscopic analysis revealed radically different conformational behaviors. The (R)-PCA-containing peptide displayed an equilibrium between a γ-turn and a type II β-turn conformation, whereas the (S)-PCA-containing peptide showed two readily interconverting conformations in a 40%:60% ratio, differing by cis-trans isomerization of the tertiary amide bond. No such cis-trans isomerization was observed for the (R)-configured analog [1]. This demonstrates that the (R) enantiomer directs the peptide backbone toward biologically relevant turn motifs (γ-turn and β-turn), while the (S) enantiomer introduces a competing, non-turn conformational state.

Peptidomimetics Conformational analysis Turn mimetics

Optical Purity Specification: (R)-Piperazine-2-carboxylic acid Derivatives Achieve ≥99.0% e.e. via Diastereomeric Salt Resolution with Recoverable Chiral Auxiliaries

The industrial-scale chiral resolution process described in U.S. Patent 5,792,869 establishes that optically active piperazine-2-carboxylic acid derivatives, including 4-Boc-protected variants, can be obtained with optical purity exceeding 99.0% enantiomeric excess through diastereomeric salt formation using N-tosyl-amino acid resolving agents [1]. Commercial specifications from Toray Industries for (R)-piperazine-2-carboxylic acid (the core scaffold) confirm an optical purity of ≥99.0% e.e. minimum as a standard quality parameter [2]. In contrast, the racemic 4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid (CAS 888220-71-1) is typically supplied at 95–97% chemical purity without enantiomeric specification, meaning the effective optical purity may approach 0% e.e. for applications requiring a single enantiomer.

Chiral resolution Enantiomeric excess Process chemistry

Synthetic Route Anchored to Chiral Pool: (R)-Enantiomer Derived from D-Serine with Stereochemistry Preserved Through Multi-Step Sequence

The Guitot et al. (2009) synthetic route produces (R)-N-Boc-5-oxopiperazine-2-carboxylic acid from D-serine and ethyl glyoxylate, with the stereochemistry at C-2 derived directly from the starting amino acid without racemization-prone steps [1]. This chiral-pool strategy contrasts with routes to the (S)-enantiomer (from L-serine) and with racemic syntheses that require subsequent resolution. The use of D-serine as starting material establishes the (R) absolute configuration from the outset, avoiding the ~50% yield loss inherent to classical resolution of a racemate. The broader class of 1,4-disubstituted piperazine derivatives shows that the stereochemistry of the final compounds is directly dependent on the starting material configuration, making the choice of D- vs. L-amino acid precursor critical for the final stereochemical outcome [2].

Chiral pool synthesis Stereochemical fidelity Amino acid building blocks

Orthogonal Protection Advantage: Boc at N4 and Free Carboxylic Acid at C2 Enable Sequential, Chemoselective Elaboration Not Possible with N1-Boc Regioisomers or Unprotected Scaffolds

The target compound positions the Boc protecting group on the N4 nitrogen while leaving the C2 carboxylic acid free and the N1 position (within the oxopiperazine ring) available for further functionalization. This regiospecific protection pattern is structurally distinct from N1-Boc-oxopiperazine-2-carboxylic acid alternatives (e.g., (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid, CAS 1033713-11-9) where the Boc group occupies the ring nitrogen adjacent to the carboxylic acid [1]. In the N1-Boc regioisomer, both the Boc group and the carboxylic acid are attached to the same ring nitrogen, restricting the types of sequential deprotection-coupling strategies feasible without risking lactamization or epimerization. The N4-Boc/C2-COOH arrangement in the target compound allows for Boc-deprotection (TFA) to liberate the N4 amine for coupling while the C2 carboxylic acid remains available for independent activation and coupling, a critical feature for solid-phase peptide synthesis and fragment condensation strategies [2]. Furthermore, the unprotected analog (R)-6-oxopiperazine-2-carboxylic acid (CAS 1240590-33-3) lacks the Boc group entirely, requiring a separate protection step before use in orthogonal synthesis schemes.

Orthogonal protection Solid-phase peptide synthesis Chemoselective coupling

Ketone at C6 Provides Conformational Rigidity and Hydrogen-Bonding Anchor Point Absent in Non-Oxo Piperazine-2-carboxylic Acid Analogs

The 6-oxo (ketone) group in the target compound introduces a key conformational constraint and an additional hydrogen-bond acceptor not present in non-oxo piperazine-2-carboxylic acid derivatives such as (R)-1-Boc-piperazine-2-carboxylic acid (CAS 1214196-85-6) or (R)-piperazine-2-carboxylic acid (CAS 31321-68-3). In the 2-oxopiperazine scaffold class, the carbonyl group restricts rotation about the amide-like bond and provides a hydrogen-bond acceptor that participates in turn stabilization, as observed in the γ-turn and β-turn conformations characterized for the (R)-PCA-containing tetrapeptide Boc-Val-(R)-PCA-Gly-Leu-OMe [1]. The non-oxo piperazine-2-carboxylic acid scaffold lacks this hydrogen-bond anchor and exhibits greater conformational flexibility, which has been shown to reduce affinity at peptide receptors by 2–3 orders of magnitude when the oxo group-mediated conformational restriction is removed from CCK-4 tetrapeptide analogs [2].

Conformational restriction Hydrogen bonding Scaffold rigidity

Evidence-Backed Application Scenarios for (R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid


Design and Synthesis of γ-Turn and β-Turn Peptidomimetics Requiring Defined (R) Stereochemistry

The (R) enantiomer of this building block is the direct precursor for constructing peptidomimetics that adopt γ-turn and type II β-turn conformations, as demonstrated by the Guitot et al. tetrapeptide study where Boc-Val-(R)-PCA-Gly-Leu-OMe displayed an equilibrium between γ-turn and type II β-turn conformations [1]. Researchers developing turn-based inhibitors of protein-protein interactions, GPCR ligand mimetics, or protease inhibitor leads should specify the (R) enantiomer and the 4-Boc-6-oxo regioisomer to ensure the scaffold pre-organizes the peptide backbone into the desired turn geometry. The orthogonal Boc/C2-COOH protection allows direct incorporation into Fmoc-based solid-phase peptide synthesis workflows after Boc removal [2].

Multi-Step Synthesis of Chiral Pharmaceutical Intermediates Requiring Orthogonal Protection and High Enantiopurity

For pharmaceutical intermediate synthesis where the target compound must meet ICH Q6A specifications for stereochemical identity, the (R)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid produced via the chiral-pool route from D-serine offers a documented path to ≥99.0% e.e. [1][2]. The orthogonal protection scheme (Boc at N4, free COOH at C2) enables sequential functionalization without intermediate protecting group interconversion, reducing total step count and minimizing cumulative yield losses in multi-kilogram campaigns. This is particularly relevant for the synthesis of renin inhibitors and DPP-IV inhibitor intermediates that incorporate oxopiperazine scaffolds .

Combinatorial Chemistry Library Construction Using Orthogonally Protected Keto-Piperazine Scaffolds

The 4-Boc-6-oxo-2-carboxylic acid scaffold serves as a versatile entry point for combinatorial library synthesis, as established by the Gellerman et al. methodology for orthogonally protected optically pure keto- and diketopiperazine building blocks [1]. The N4-Boc protection, N1 ring NH, C6 ketone, and C2 carboxylic acid provide four distinct points for sequential diversification. The (R) configuration at C2 ensures that all library members share the same absolute stereochemistry, which is critical for structure-activity relationship (SAR) interpretation and for avoiding racemic mixtures that complicate hit identification and biological assay deconvolution [2].

Structure-Based Drug Design of BACE-1 and Other Protease Inhibitors Incorporating Conformationally Constrained P1′–P2′ Ligands

The 6-substituted 2-oxopiperazine scaffold has been validated in BACE-1 inhibitor design, where the oxopiperazine unit serves as a novel P1′–P2′ ligand platform with inhibitors achieving Ki values as low as 2 nM [1]. The target compound, as the (R)-configured 4-Boc-6-oxo building block, provides the required stereochemically defined, conformationally constrained oxopiperazine core that can be elaborated into substituted P1′–P2′ ligands. The (R) configuration and 6-oxo regiochemistry ensure that subsequent substitution at the N1 and N4 positions yields the correct spatial orientation of pendant groups for occupancy of the S1′ and S2′ enzyme subsites as observed in the X-ray crystal structure of inhibitor 5g bound to BACE-1 (PDB: 5V0N) [1].

Quote Request

Request a Quote for (R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.